-APBA plays a role in developing various types of sensors due to its ability to bind with specific molecules. Here are some examples:
4-APBA can be used to modify carbon electrodes, enhancing their ability to detect specific chemicals. For instance, electrodes modified with 4-APBA show improved detection of nicotinamide adenine dinucleotide (NADH) and hydrogen peroxide (H2O2). []
4-APBA can be used in the synthesis of carbon dot sensors containing boron, nitrogen, and sulfur. These sensors exhibit high selectivity for detecting ascorbic acid (vitamin C). []
4-Aminophenylboronic acid hydrochloride is a boronic acid derivative with the chemical formula C₆H₉BClNO₂ and a molecular weight of approximately 173.41 g/mol. It is recognized for its role in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki coupling reactions. This compound features an amino group and a boronic acid moiety, making it valuable in various chemical applications, including medicinal chemistry and materials science .
Research indicates that 4-Aminophenylboronic acid hydrochloride exhibits biological activity, particularly in the inhibition of certain enzymes. Its boronic acid functionality allows it to interact with serine proteases and other enzymes that utilize serine residues. This interaction may lead to potential applications in drug development, especially for diseases where enzyme inhibition is beneficial .
Several methods exist for synthesizing 4-Aminophenylboronic acid hydrochloride:
4-Aminophenylboronic acid hydrochloride has diverse applications:
Studies have shown that 4-Aminophenylboronic acid hydrochloride interacts with various biological molecules, particularly proteins. Its ability to form reversible covalent bonds with diols makes it useful in studying glycoproteins and other biomolecules that contain sugar moieties. This property has implications for drug design and understanding cellular processes involving carbohydrate recognition .
Several compounds share structural similarities with 4-Aminophenylboronic acid hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Boronoaniline | C₆H₈BNO₂ | Lacks the hydrochloride component; used similarly in coupling reactions. |
Phenylboronic Acid | C₆H₅BO₂ | Simpler structure; used primarily for sensor applications. |
3-Aminophenylboronic Acid | C₆H₈BNO₂ | Similar reactivity but different positional isomerism affecting selectivity in reactions. |
The unique combination of an amino group and a boronic acid moiety distinguishes 4-Aminophenylboronic acid hydrochloride from other compounds. Its ability to participate effectively in Suzuki couplings while also serving as an enzyme inhibitor makes it particularly valuable in both synthetic chemistry and biological research contexts .
Irritant